molecular formula C15H17FN2O4S B12487388 N~2~-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12487388
M. Wt: 340.4 g/mol
InChI Key: QVXXWNVLWCSFAU-UHFFFAOYSA-N
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Description

N~2~-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a furan-2-ylmethyl group, and a methylsulfonyl group attached to an alaninamide backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is subsequently reduced to the corresponding amine. The final step involves the reaction of this amine with methylsulfonyl chloride and alaninamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imine intermediate can be reduced to the corresponding amine using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N~2~-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The methylsulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide
  • N~2~-(4-bromophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide
  • N~2~-(4-methylphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide

Uniqueness

N~2~-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17FN2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C15H17FN2O4S/c1-11(15(19)17-10-14-4-3-9-22-14)18(23(2,20)21)13-7-5-12(16)6-8-13/h3-9,11H,10H2,1-2H3,(H,17,19)

InChI Key

QVXXWNVLWCSFAU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)N(C2=CC=C(C=C2)F)S(=O)(=O)C

Origin of Product

United States

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